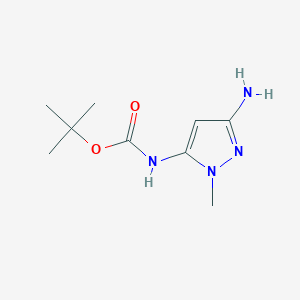![molecular formula C6H10F2O B6230052 [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers CAS No. 1780800-44-3](/img/new.no-structure.jpg)
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers, is a chemical compound that has garnered attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanol group. The mixture of diastereomers refers to the presence of different stereoisomers of the compound, which can exhibit varying chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)cyclobutyl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon (sp, sp², sp³), oxygen, nitrogen, or sulfur . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions, have been developed to construct these bonds. For instance, the difluoromethylation of C(sp²)–H bonds can be accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of [3-(difluoromethyl)cyclobutyl]methanol may involve large-scale difluoromethylation reactions using metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined access to this compound, making it more feasible for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)cyclobutyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of [3-(difluoromethyl)cyclobutyl]methanol can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[3-(Difluoromethyl)cyclobutyl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)cyclobutyl]methanol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)cyclobutyl]methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(Fluoromethyl)cyclobutyl]methanol: Contains a fluoromethyl group, differing in the number of fluorine atoms.
Uniqueness
[3-(Difluoromethyl)cyclobutyl]methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The mixture of diastereomers also adds to its complexity and potential for diverse applications .
Properties
CAS No. |
1780800-44-3 |
|---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



